2-Chloro-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone 2-Chloro-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13412722
InChI: InChI=1S/C12H23ClN2O/c1-10(2)14(3)9-11-4-6-15(7-5-11)12(16)8-13/h10-11H,4-9H2,1-3H3
SMILES: CC(C)N(C)CC1CCN(CC1)C(=O)CCl
Molecular Formula: C12H23ClN2O
Molecular Weight: 246.78 g/mol

2-Chloro-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

CAS No.:

Cat. No.: VC13412722

Molecular Formula: C12H23ClN2O

Molecular Weight: 246.78 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone -

Specification

Molecular Formula C12H23ClN2O
Molecular Weight 246.78 g/mol
IUPAC Name 2-chloro-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C12H23ClN2O/c1-10(2)14(3)9-11-4-6-15(7-5-11)12(16)8-13/h10-11H,4-9H2,1-3H3
Standard InChI Key UCYSTGBBBUUPBZ-UHFFFAOYSA-N
SMILES CC(C)N(C)CC1CCN(CC1)C(=O)CCl
Canonical SMILES CC(C)N(C)CC1CCN(CC1)C(=O)CCl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-chloro-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone, reflects its three-dimensional conformation. Key structural components include:

  • A piperidine ring substituted at the 4-position with a methyl(isopropyl)amino-methyl group.

  • A chloroethanone functional group attached to the piperidine nitrogen.

The SMILES notation (CC(C)N(C)CC1CCN(CC1)C(=O)CCl) and InChIKey (UCYSTGBBBUUPBZ-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₂₃ClN₂O
Molecular Weight246.78 g/mol
IUPAC Name2-chloro-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone
PubChem CID60949115
SMILESCC(C)N(C)CC1CCN(CC1)C(=O)CCl

Spectroscopic and Physicochemical Data

While experimental data on spectral characteristics (e.g., NMR, IR) are absent in available literature, analogous piperidine derivatives exhibit:

  • ¹H NMR peaks between δ 1.0–3.5 ppm for aliphatic protons and δ 3.5–4.5 ppm for N-methyl and piperidine signals.

  • Mass spectrometry fragments consistent with cleavage at the piperidine-ethanone bond.

The compound’s logP (estimated at ~2.1 via computational models) suggests moderate lipophilicity, which may influence its pharmacokinetic behavior.

Synthesis and Chemical Reactivity

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Reductive AminationIsopropylmethylamine, NaBH₃CN
2N-AcylationChloroacetyl chloride, DCM

Reactivity Profile

The compound’s chloroethanone group is susceptible to nucleophilic substitution, enabling potential derivatization. For example:

  • Displacement of the chlorine atom with amines or thiols to form amides or thioesters.

  • Reduction of the ketone to a secondary alcohol using NaBH₄ or LiAlH₄.

Future Research Directions

Priority Investigations

  • Pharmacological Screening: Assess affinity for common drug targets (e.g., serotonin receptors, monoamine transporters).

  • ADMET Profiling: Evaluate absorption, distribution, and toxicity in preclinical models.

Synthetic Optimization

  • Develop greener synthesis routes using flow chemistry or biocatalysts.

  • Explore solid-phase synthesis for high-throughput production.

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